molecular formula C19H29N7O7 B1380604 AC-Ala-gln-ala-pna CAS No. 201677-60-3

AC-Ala-gln-ala-pna

Cat. No.: B1380604
CAS No.: 201677-60-3
M. Wt: 467.5 g/mol
InChI Key: IVNVJHOYUYZDLX-JEXFAWMMSA-N
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Description

The compound AC-Ala-gln-ala-pna is a synthetic peptide composed of four amino acids: alanine, glutamine, and two alanine residues linked to a p-nitroanilide group

Mechanism of Action

Target of Action

The primary target of AC-Ala-gln-ala-pna is the α-amino acid ester acyltransferase (BPA) in Escherichia coli . This enzyme plays a crucial role in the production of L-Alanyl-L-Glutamine (Ala-Gln), a common parenteral nutritional supplement .

Mode of Action

This compound interacts with its target by overexpressing the α-amino acid ester acyltransferase (BPA) in Escherichia coli . This overexpression leads to an increase in the production of Ala-Gln . The degradation of ala-gln is detected under prolonged incubation, and endogenous broad-spectrum dipeptidase may be the primary cause .

Biochemical Pathways

The biochemical pathway affected by this compound involves the production of Ala-Gln by Escherichia coli expressing α-amino acid ester acyltransferase . The degradation rate of Ala-Gln was alleviated by 48% compared with the control when a CRISPR-Cas9 method was used to target pepA, pepB, pepD, pepN, dpp, and dtp to knock out one or more target genes .

Pharmacokinetics

It is known that the compound is involved in the production of ala-gln, which is stable and shows no spontaneous breakdown . In a cell culture, the living cells gradually release glutamine from the dipeptide by secretion of peptidases .

Result of Action

The result of the action of this compound is the increased production of Ala-Gln . The accumulation of Ala-Gln with B pADN PA (BPA- ΔpepADN) was 129% of the control, proving that the ΔpepADN knockout is conducive to the accumulation of dipeptide .

Action Environment

The action environment of this compound is primarily within the cellular environment of Escherichia coli It is known that the degradation of ala-gln is detected under prolonged incubation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-Ala-gln-ala-pna typically involves the stepwise coupling of amino acids using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as carbodiimides or uronium salts. After the peptide chain is assembled, the p-nitroanilide group is introduced, and the peptide is cleaved from the resin and purified .

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods involving recombinant Escherichia coli expressing specific enzymes like α-amino acid ester acyltransferase. Immobilization techniques using materials such as calcium alginate beads enhance the stability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

AC-Ala-gln-ala-pna undergoes various chemical reactions, including:

    Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, leading to the release of individual amino acids.

    Oxidation: The p-nitroanilide group can undergo oxidation reactions, forming nitroso or nitro derivatives.

    Substitution: The amino acid residues can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Substitution: Reagents like alkyl halides or acyl chlorides under mild conditions.

Major Products

    Hydrolysis: Alanine, glutamine, and p-nitroaniline.

    Oxidation: Nitroso or nitro derivatives of the p-nitroanilide group.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

AC-Ala-gln-ala-pna has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Employed in cell culture media as a stable alternative to glutamine, enhancing cell viability and protein production.

    Medicine: Investigated for its potential therapeutic effects, including its role in parenteral nutrition and as a drug delivery vehicle.

    Industry: Utilized in the production of biopharmaceuticals and as a component in diagnostic assays.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-Glutamine (Ala-Gln): A dipeptide used in parenteral nutrition with similar stability and metabolic benefits.

    Alamethicin: A peptide with a similar structure but different biological activity, used as an antimicrobial agent.

Uniqueness

AC-Ala-gln-ala-pna is unique due to its specific amino acid sequence and the presence of the p-nitroanilide group, which imparts distinct chemical and biological properties. Its stability and versatility make it suitable for various applications in research and industry.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide;azane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O7.H3N/c1-10(21-12(3)26)18(29)24-15(8-9-16(20)27)19(30)22-11(2)17(28)23-13-4-6-14(7-5-13)25(31)32;/h4-7,10-11,15H,8-9H2,1-3H3,(H2,20,27)(H,21,26)(H,22,30)(H,23,28)(H,24,29);1H3/t10-,11-,15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNVJHOYUYZDLX-JEXFAWMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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